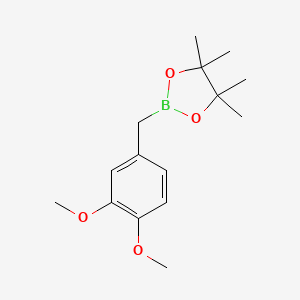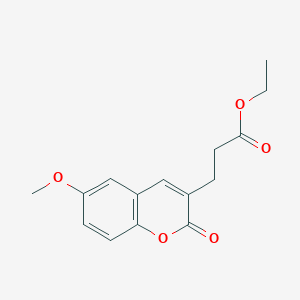
1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring, a tolyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyridine-4-carboxaldehyde with p-toluidine to form an intermediate Schiff base, which is then cyclized with glyoxal to yield the imidazole ring. The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted imidazole or pyridine derivatives.
Scientific Research Applications
1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyridine and imidazole rings can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-(Pyridin-4-yl)-2-phenyl-1H-imidazole-4-carboxylic acid
- 1-(Pyridin-4-yl)-2-(m-tolyl)-1H-imidazole-4-carboxylic acid
- 1-(Pyridin-4-yl)-2-(o-tolyl)-1H-imidazole-4-carboxylic acid
Uniqueness: 1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the p-tolyl group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the imidazole ring.
Properties
Molecular Formula |
C16H13N3O2 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-pyridin-4-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13N3O2/c1-11-2-4-12(5-3-11)15-18-14(16(20)21)10-19(15)13-6-8-17-9-7-13/h2-10H,1H3,(H,20,21) |
InChI Key |
ZQMZZOVHLZMQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CN2C3=CC=NC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




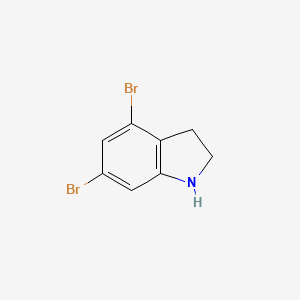
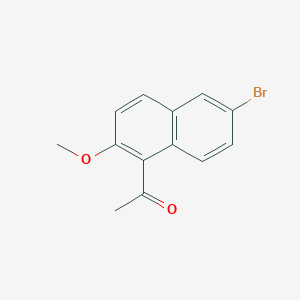
![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)
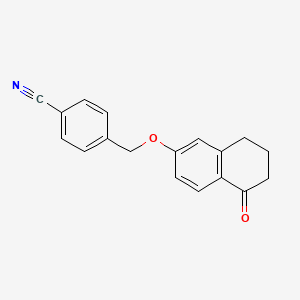

![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)
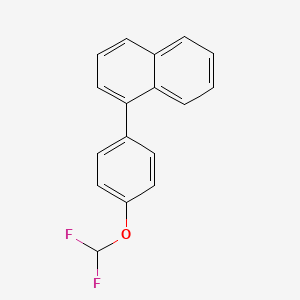
![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)

